molecular formula C23H26N2O2 B3453502 4-methyl-N-{1-[(4-methyl-1-piperidinyl)carbonyl]-2-phenylvinyl}benzamide

4-methyl-N-{1-[(4-methyl-1-piperidinyl)carbonyl]-2-phenylvinyl}benzamide

Cat. No. B3453502
M. Wt: 362.5 g/mol
InChI Key: OFVUAFNNYYYXOD-LTGZKZEYSA-N
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Description

4-methyl-N-{1-[(4-methyl-1-piperidinyl)carbonyl]-2-phenylvinyl}benzamide, also known as MPPA, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

4-methyl-N-{1-[(4-methyl-1-piperidinyl)carbonyl]-2-phenylvinyl}benzamide works by inhibiting the activity of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair and maintenance. By inhibiting PARP, this compound causes DNA damage and ultimately leads to cell death in cancer cells. In neurodegenerative diseases, this compound has been shown to protect neurons from oxidative stress and inflammation, which are key factors in the development and progression of these diseases.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including the inhibition of PARP activity, induction of DNA damage, and activation of apoptotic pathways in cancer cells. In neurodegenerative diseases, this compound has been shown to reduce oxidative stress and inflammation, thereby protecting neurons from damage.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 4-methyl-N-{1-[(4-methyl-1-piperidinyl)carbonyl]-2-phenylvinyl}benzamide in lab experiments is its specificity for PARP inhibition, which makes it a valuable tool for studying the role of PARP in various cellular processes. However, one limitation of using this compound is its potential toxicity, which can limit its use in certain experimental settings.

Future Directions

There are several future directions for research on 4-methyl-N-{1-[(4-methyl-1-piperidinyl)carbonyl]-2-phenylvinyl}benzamide, including the development of more potent and selective PARP inhibitors, the investigation of this compound's potential use in combination with other anti-cancer drugs, and the exploration of its therapeutic potential in other diseases beyond cancer and neurodegeneration. Additionally, further studies are needed to better understand the mechanisms underlying this compound's effects and to optimize its use in clinical settings.
In conclusion, this compound is a synthetic compound that has shown promise as a potential therapeutic agent in oncology and neurodegenerative diseases. Its specificity for PARP inhibition makes it a valuable tool for studying the role of PARP in various cellular processes. However, further research is needed to fully understand its mechanisms of action and to optimize its use in clinical settings.

Scientific Research Applications

4-methyl-N-{1-[(4-methyl-1-piperidinyl)carbonyl]-2-phenylvinyl}benzamide has been extensively studied for its potential therapeutic applications, particularly in the field of oncology. It has been shown to exhibit anti-cancer properties by inhibiting the activity of certain enzymes involved in cancer cell proliferation and survival. Additionally, this compound has been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

4-methyl-N-[(E)-3-(4-methylpiperidin-1-yl)-3-oxo-1-phenylprop-1-en-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O2/c1-17-8-10-20(11-9-17)22(26)24-21(16-19-6-4-3-5-7-19)23(27)25-14-12-18(2)13-15-25/h3-11,16,18H,12-15H2,1-2H3,(H,24,26)/b21-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFVUAFNNYYYXOD-LTGZKZEYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)C(=CC2=CC=CC=C2)NC(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1CCN(CC1)C(=O)/C(=C\C2=CC=CC=C2)/NC(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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